molecular formula C17H18ClFN4O B2367799 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319807-13-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B2367799
CAS No.: 2319807-13-9
M. Wt: 348.81
InChI Key: VLFUBTXXKZPTAZ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the azabicyclo[3.2.1]octane core. Subsequent functionalization introduces the triazole ring, followed by a complex series of reactions to incorporate the 2-(2-chloro-6-fluorophenyl)ethan-1-one moiety. Detailed steps often involve intermediates like azides and alkynes, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being central to triazole formation.

  • Industrial Production Methods: Industrial synthesis leverages scaled-up versions of the laboratory procedures, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactions and automated synthesizers ensure consistent quality and high throughput.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation to form various oxides.

    • Reduction: Reduction reactions typically focus on the ketone moiety, transforming it into corresponding alcohols.

    • Substitution: Both the triazole and chlorofluorophenyl groups are sites for potential substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Strong oxidizing agents like potassium permanganate.

    • Reduction: Common reagents include lithium aluminium hydride or sodium borohydride.

    • Substitution: Conditions often involve nucleophilic reagents such as sodium methoxide.

  • Major Products: The major products from these reactions vary, including alcohol derivatives from reduction, and new substituted derivatives from substitution reactions.

Scientific Research Applications: The compound plays a significant role in various scientific fields:

  • Chemistry: It serves as a pivotal intermediate in synthetic organic chemistry for creating novel molecules.

  • Biology: Used in biological assays to study enzyme interactions and binding affinities.

  • Medicine: Explored for its potential therapeutic properties, particularly in neurology and infectious disease treatments.

  • Industry: Applied in the development of advanced materials and specialty chemicals.

Mechanism of Action: This compound's mechanism largely involves its interaction with specific biological targets. The triazole ring often acts as a coordinating site for metal ions, while the azabicyclo[3.2.1]octane core influences binding dynamics. These interactions can inhibit enzymes or disrupt biochemical pathways, making it a candidate for drug development.

Comparison with Similar Compounds: Compared to other triazole-containing compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exhibits unique rigidity and spatial configuration due to its azabicyclo[3.2.1]octane scaffold. This uniqueness can result in different binding affinities and biological activities.

Comparison with Similar Compounds

  • 1-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-chlorophenyl)ethanone

  • 1-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl)propan-2-one

  • 1-(1H-1,2,4-triazol-1-yl)-2-((2-fluorophenyl)methoxy)ethane

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Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)8-17(24)23-11-4-5-12(23)7-13(6-11)22-10-20-9-21-22/h1-3,9-13H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFUBTXXKZPTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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